molecular formula C21H23NO6 B3505428 dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate

dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate

Cat. No. B3505428
M. Wt: 385.4 g/mol
InChI Key: NKBNCAAHCOULKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate, also known as DMTPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTPA is a derivative of terephthalic acid and is commonly used as a fluorescent probe for imaging and detection purposes. In

Mechanism of Action

Dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate works by binding to specific biological molecules and emitting fluorescence upon excitation with light. The binding specificity of dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate can be controlled by modifying the chemical structure of the probe. dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate has a high quantum yield and is photostable, making it an ideal probe for long-term imaging experiments.
Biochemical and Physiological Effects:
dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate is a non-toxic compound and does not have any known harmful effects on cells or organisms. It is rapidly metabolized and excreted from the body, making it a safe probe for in vivo imaging experiments. However, it is important to note that dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate may interfere with the function of certain biological molecules, such as enzymes, if used in high concentrations.

Advantages and Limitations for Lab Experiments

Dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate has several advantages over other fluorescent probes, including its high quantum yield, photostability, and binding specificity. However, it also has some limitations, such as its susceptibility to quenching by certain molecules and its potential interference with enzyme function at high concentrations.

Future Directions

There are several future directions for the use of dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate in scientific research. One potential application is in the development of new imaging techniques that can detect the presence of dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate with high sensitivity and specificity. Another direction is the modification of dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate to enhance its binding specificity for specific biological molecules. Additionally, dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate can be used in combination with other probes to study complex cellular processes and interactions.

Scientific Research Applications

Dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate has been extensively used in scientific research as a fluorescent probe for imaging and detection purposes. It has been used to detect the presence of various biological molecules, including proteins, DNA, and RNA. dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate has also been used to study the dynamics of cellular processes, such as endocytosis and exocytosis.

properties

IUPAC Name

dimethyl 2-[[2-(2,4,5-trimethylphenoxy)acetyl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-12-8-14(3)18(9-13(12)2)28-11-19(23)22-17-10-15(20(24)26-4)6-7-16(17)21(25)27-5/h6-10H,11H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBNCAAHCOULKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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